molecular formula C23H22N8O5S2 B607865 4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide) CAS No. 13616-29-0

4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide)

Cat. No. B607865
CAS RN: 13616-29-0
M. Wt: 554.6
InChI Key: RSINKZJTTORDAJ-UHFFFAOYSA-N
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Description

This compound is one of the impurities of Lenvatinib . Lenvatinib is a multi-target inhibitor, mostly for VEGFR2 (KDR)/VEGFR3 (Flt-4) with IC50 of 4 nM/5.2 nM .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 554.6 g/mol . The compound has 4 hydrogen bond donors and 11 hydrogen bond acceptors . It also has 8 rotatable bonds . The exact mass is 554.11545818 g/mol .

Scientific Research Applications

Antimycobacterial Properties

This compound has demonstrated significant antimicrobial properties. A study highlighted its role in fighting infections caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria. The compound, particularly 4,4'-(carbonylbis(azanediyl))bis(N-(5-methylisoxazol-3-yl)benzenesulfonamide), showed minimum inhibitory concentration (MIC) values starting from 2 µM, indicating its potent antimycobacterial activity (Krátký, Stolaříková, & Vinšová, 2017).

Synthesis and Crystal Structures

Another study focused on the electrochemical synthesis and crystal structures of related compounds, showing its versatility in chemical synthesis and potential applications in material science (Dura´n et al., 1997).

Cytotoxicity and Anti-HIV Activities

4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide) also showed promising results in cytotoxicity against breast cancer (MDA-MB 231) and anti-HIV activities. This indicates its potential use in developing new anticancer drugs and HIV treatments (Almashal et al., 2020).

Antibacterial and Antioxidant Activities

This compound exhibited significant antibacterial and antioxidant activities. It was effective against various bacterial strains, including E. coli and S. aureus, and showed excellent to moderate anti-bacterial activity. Its antioxidant activity was comparable to standard references like Trolox and ascorbic acid (Reddy et al., 2016).

Photochromic Hybrid Materials

The compound was used in the synthesis of photochromic hybrid materials for nanofiber formation by electrospinning. This application is particularly relevant in the field of materials science for creating specialized fibers with unique properties (Bućko et al., 2014).

Oxidation of Alcohols

A related compound, Bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane), demonstrated the ability to convert alcohols to carbonyl compounds, suggesting potential applications in organic synthesis and chemical transformations (Hajipour et al., 1998).

Metal-Organic Frameworks

The compound was used in the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in expanding and functionalizing MOFs for potential applications in gas storage and separation (Lu et al., 2016).

Safety and Hazards

The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P305+P351+P338 . The hazard statement is H319 .

properties

IUPAC Name

1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINKZJTTORDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13616-29-0
Record name GSK837149A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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